6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a bromine atom, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the quinazolinone core and introduce the bromine atom through a bromination reaction. The sulfanylidene group can be introduced using thiolation reactions. The final step often involves coupling the quinazolinone derivative with the pyridine moiety under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom .
Scientific Research Applications
6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
Uniqueness
Compared to similar compounds, 6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2S/c24-18-8-9-20-19(15-18)22(29)27(23(30)25-20)12-4-7-21(28)26-13-10-17(11-14-26)16-5-2-1-3-6-16/h1-3,5-6,8-10,15H,4,7,11-14H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOWNOTVGXYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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